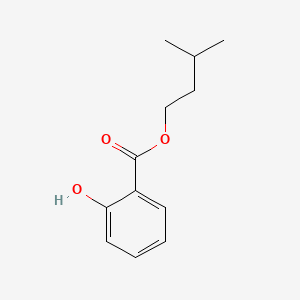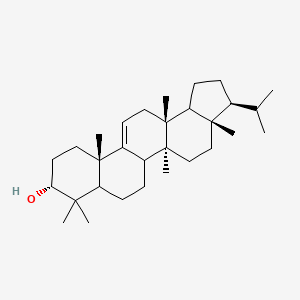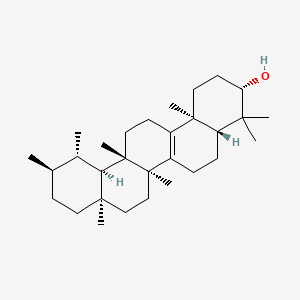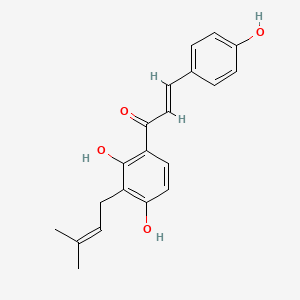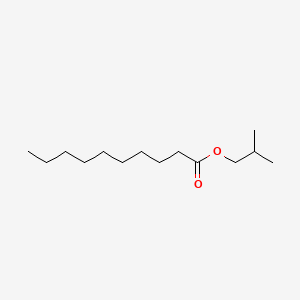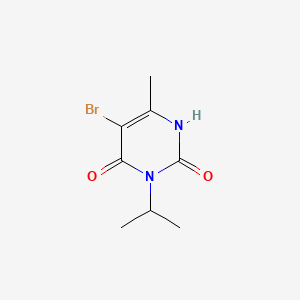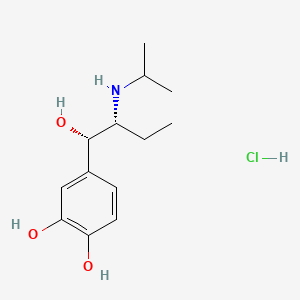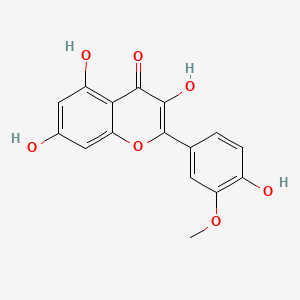
异鼠李素
描述
Isorhamnetin is an O-methylated flavon-ol from the class of flavonoids . It is a common food source of this 3’-methoxylated derivative of quercetin and its glucoside conjugates are pungent yellow or red onions . Other sources include pears, olive oil, wine, and tomato sauce .
Synthesis Analysis
Isorhamnetin synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . A synthetic cost-effective method for isorhamnetin synthesis has also been described . In one study, isorhamnetin-3-O-rhamnoside was synthesized by a highly efficient three-enzyme cascade using a UDP-rhamnose regeneration system .
Molecular Structure Analysis
The molecular formula of Isorhamnetin is C16H12O7 . Molecular structural, conformational, and spectroscopic investigations on the isorhamnetin molecule have been carried out at the B3LYP/6-311++G (d,p) level .
Chemical Reactions Analysis
Isorhamnetin exhibits diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis . They exert therapeutic effects through multiple networks of underlying molecular signaling pathways .
Physical And Chemical Properties Analysis
The molecular weight of Isorhamnetin is 316.26 g/mol . It is present as both free isorhamnetin or conjugated with glucuronide or sulfate groups .
科学研究应用
Antioxidant Activity
Isorhamnetin exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress, a factor in various chronic diseases. Its ability to scavenge free radicals makes it a potential candidate for developing treatments for conditions caused by oxidative damage .
Antiviral Properties
Research has highlighted Isorhamnetin’s antiviral capabilities, suggesting its use in creating antiviral drugs, particularly for diseases that stem from lethal viruses .
Cardiovascular Protection
Isorhamnetin has been studied for its cardiovascular benefits, including the protection of heart and brain blood vessels. It may play a role in preventing and treating cardiovascular diseases through mechanisms involving the regulation of signaling pathways such as PI3K/AKT/PKB and NF-κB .
Anti-Tumor Effects
Studies have shown that Isorhamnetin can exert anti-tumor effects, potentially making it useful in cancer therapy. Its mechanisms of action include modulating signaling pathways and the expression of related cytokines and kinases .
Anti-Inflammatory Activity
The compound’s anti-inflammatory properties are well-documented, which could be beneficial in treating inflammatory diseases. Isorhamnetin affects various signaling pathways, including MAPK, which plays a role in the inflammatory response .
Organ Protection
Isorhamnetin has shown promise in protecting organs from damage, which is vital in preventing organ-related diseases and conditions .
Anti-Obesity Effects
There is evidence that Isorhamnetin can influence obesity-related factors, both in vitro and in vivo studies. It may contribute to the development of anti-obesity treatments by affecting metabolic processes .
Dermatological Applications
Recent studies indicate that Isorhamnetin could be effective in treating psoriasis by reducing symptoms such as epidermal hyperplasia and improving skin smoothness in affected individuals .
作用机制
Isorhamnetin is a flavonol that naturally occurs in a variety of plants and is also present in several plant-derived foodstuffs and beverages . It has been the subject of numerous investigations due to its potential health benefits .
Target of Action
Isorhamnetin’s primary targets include protein kinase B (Akt), mammalian target of rapamycin (mTOR), mitogen-activated protein kinase (MAPK), and MAPK kinase (MEK) . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism .
Mode of Action
Isorhamnetin interacts with its targets to modulate their activities. For instance, it inhibits the activities of MEK1 and PI3K , key enzymes in the MAPK/MEK and PI3K/AKT/PKB signaling pathways . This results in the regulation of cell cycle, apoptosis, autophagy, and inhibition of cancer cell invasion and metastasis .
Biochemical Pathways
Isorhamnetin affects several biochemical pathways. It regulates the PI3K/AKT/PKB, NF-κB, and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation . Additionally, isorhamnetin can alleviate myocardial collagen aggregation and fibrosis in diabetic rats through repressing the TGF-β/Smad signaling pathway .
Pharmacokinetics
The pharmacokinetics of isorhamnetin involves its absorption, distribution, metabolism, and excretion (ADME). Once ingested, the majority of the flavonoids, including isorhamnetin, reach the colon intact, where they are metabolized by gut microbiota produced enzymes . More detailed studies on the pharmacokinetics of isorhamnetin are needed .
Result of Action
The molecular and cellular effects of isorhamnetin’s action include antioxidant, anti-inflammatory, and anti-tumor effects . It has shown potential in the management of health alterations, including metabolic syndrome, cancer, and cardiovascular diseases .
Action Environment
The action of isorhamnetin can be influenced by environmental factors. Its synthesis in plants is triggered by environmental stressors, including UV radiation . Moreover, the efficacy and stability of isorhamnetin can be affected by factors such as its formulation and the individual’s gut microbiota .
属性
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197379 | |
| Record name | 3-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isorhamnetin | |
CAS RN |
480-19-3 | |
| Record name | Isorhamnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHAMNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
311 - 314 °C | |
| Record name | Isorhamnetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




